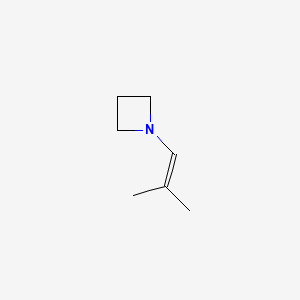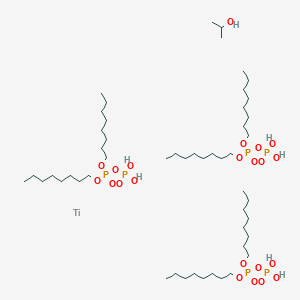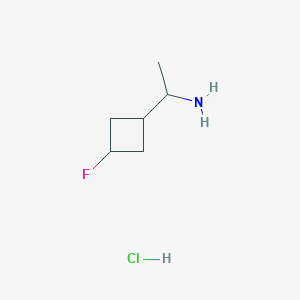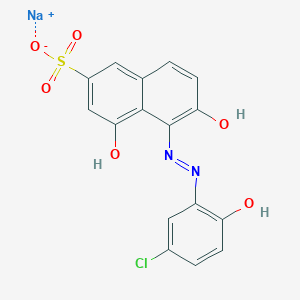![molecular formula C20H21N2O11S2+ B12277593 Diazanium;(3-oxo-6'-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9'-xanthene]-3'-yl) sulfate](/img/structure/B12277593.png)
Diazanium;(3-oxo-6'-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9'-xanthene]-3'-yl) sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazanium;(3-oxo-6’-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9’-xanthene]-3’-yl) sulfate is a complex organic compound with a unique structure that includes a spiro linkage and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diazanium;(3-oxo-6’-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9’-xanthene]-3’-yl) sulfate typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the spiro linkage. This reaction involves the cycloaddition of a nitroso compound with a conjugated diene . The resulting intermediate can then undergo further functionalization to introduce the sulfooxy and sulfate groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Diazanium;(3-oxo-6’-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9’-xanthene]-3’-yl) sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diazanium;(3-oxo-6’-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9’-xanthene]-3’-yl) sulfate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: In biological research, the compound can be used as a probe to study enzyme activities or as a precursor for biologically active molecules.
Medicine: Potential applications in medicine include the development of new drugs or diagnostic agents. The compound’s unique structure may interact with specific biological targets, leading to therapeutic effects.
Industry: Industrial applications include its use in the production of dyes, pigments, and other specialty chemicals. The compound’s stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of Diazanium;(3-oxo-6’-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9’-xanthene]-3’-yl) sulfate involves its interaction with specific molecular targets. The compound’s functional groups can form covalent or non-covalent bonds with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The spiro linkage and sulfooxy groups play a crucial role in determining the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other spiro-linked molecules and those with sulfooxy or sulfate groups. Examples include:
- Spiro[3a,7a-dihydro-2-benzofuran-1,9’-xanthene] derivatives
- Sulfooxy-substituted benzofurans
- Sulfate esters of various organic compounds
Uniqueness
Diazanium;(3-oxo-6’-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9’-xanthene]-3’-yl) sulfate is unique due to its combination of a spiro linkage, sulfooxy group, and sulfate ester. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C20H21N2O11S2+ |
|---|---|
Molekulargewicht |
529.5 g/mol |
IUPAC-Name |
diazanium;(3-oxo-6'-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9'-xanthene]-3'-yl) sulfate |
InChI |
InChI=1S/C20H14O11S2.2H3N/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27;;/h1-10,13-14H,(H,22,23,24)(H,25,26,27);2*1H3/p+1 |
InChI-Schlüssel |
BDEDUVFAQFJRKE-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC2C(C=C1)C3(C4=C(C=C(C=C4)OS(=O)(=O)O)OC5=C3C=CC(=C5)OS(=O)(=O)[O-])OC2=O.[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B12277517.png)

![1-[3-(1-Hydroxyethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one](/img/structure/B12277531.png)

![Methyl 4-(3-acetyloxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12277533.png)


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12277544.png)

![Acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester](/img/structure/B12277554.png)
![4-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline](/img/structure/B12277570.png)

![3-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12277583.png)
